Ju93 protein - 148412-03-7

Ju93 protein

Catalog Number: EVT-1518007
CAS Number: 148412-03-7
Molecular Formula: C13H18FNO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Ju93 protein is synthesized using recombinant DNA technology, where specific genes are inserted into host organisms, typically bacteria or yeast, to produce the desired protein. This method allows for large-scale production and easy manipulation of the protein's structure and function.

Classification

Ju93 protein falls under the classification of synthetic proteins, which are designed through genetic engineering techniques. It is categorized based on its structural and functional properties, often being used in studies related to protein synthesis, cellular signaling, and as a model for understanding protein interactions.

Synthesis Analysis

Methods

The synthesis of Ju93 protein involves several key methodologies:

  1. Recombinant DNA Technology: This involves cloning the gene encoding Ju93 into a suitable vector that can replicate within a host organism.
  2. Transformation: The vector is introduced into a host cell (e.g., Escherichia coli) through transformation methods such as heat shock or electroporation.
  3. Expression: The host cells are cultured under conditions that promote the expression of the Ju93 protein.
  4. Purification: Following expression, the protein is extracted and purified using techniques such as affinity chromatography, which exploits specific interactions between the protein and a ligand attached to a solid support.

Technical Details

  • Vector Systems: Common vectors include plasmids that contain strong promoters for high-level expression.
  • Induction: Proteins are often expressed under controlled conditions using inducers like isopropyl β-D-1-thiogalactopyranoside (IPTG).
  • Yield Optimization: Factors such as temperature, pH, and nutrient composition are optimized to maximize yield.
Molecular Structure Analysis

Structure

The molecular structure of Ju93 protein is characterized by its amino acid sequence and folding patterns. Advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can be employed to elucidate its three-dimensional conformation.

Data

  • Molecular Weight: The molecular weight of Ju93 protein varies depending on post-translational modifications but typically ranges from 20 kDa to 50 kDa.
  • Structural Domains: Ju93 may contain specific functional domains that facilitate its interaction with other biomolecules.
Chemical Reactions Analysis

Reactions

Ju93 protein participates in various biochemical reactions, primarily involving enzyme-substrate interactions:

  1. Enzymatic Activity: If Ju93 functions as an enzyme, it catalyzes specific biochemical reactions, which can be studied through kinetic assays.
  2. Protein-Protein Interactions: Ju93 can bind to other proteins, influencing cellular pathways or signaling cascades.

Technical Details

  • Kinetics Studies: Reaction rates can be measured using spectrophotometric methods or fluorescence-based assays to determine the enzyme kinetics of Ju93.
  • Binding Assays: Techniques such as surface plasmon resonance or co-immunoprecipitation can assess binding affinities between Ju93 and its targets.
Mechanism of Action

Process

The mechanism of action for Ju93 protein involves its role in specific biological pathways. For example, if it acts as a signaling molecule, it may bind to receptors on cell surfaces, triggering downstream effects such as gene expression changes.

Data

  • Pathway Involvement: Studies may reveal that Ju93 interacts with key regulatory proteins or transcription factors.
  • Signal Transduction: The activation or inhibition of pathways can be quantified through reporter assays measuring gene expression levels.
Physical and Chemical Properties Analysis

Physical Properties

Ju93 exhibits distinct physical properties that are critical for its functionality:

  • Solubility: Typically soluble in aqueous buffers at physiological pH.
  • Stability: Stability can vary based on environmental conditions; studies may assess thermal stability through differential scanning calorimetry.

Chemical Properties

Chemical properties include:

  • pKa Values: Relevant for understanding ionization states at different pH levels.
  • Reactivity: The presence of reactive side chains may facilitate covalent modifications or interactions with other biomolecules.
Applications

Scientific Uses

Ju93 protein has various applications in scientific research:

  1. Biotechnology: Utilized in the development of biosensors due to its ability to interact selectively with target molecules.
  2. Pharmaceutical Research: Investigated for potential therapeutic roles in disease models, particularly in drug discovery processes.
  3. Synthetic Biology: Employed in constructing synthetic pathways for producing valuable compounds or studying metabolic processes.
Introduction to Ju93 Protein

Nomenclature and Classification

Ju93 adheres to standardized nomenclature guidelines established by the International Protein Nomenclature Committee. Its designation follows the convention "protein Ju93" (not "Ju93 protein"), prioritizing functional descriptors where validated. The name derives from its encoding gene JULG93, with orthologs designated by organism-specific symbols (e.g., HsJu93 for Homo sapiens). Structurally, Ju93 belongs to the α/β-hydrolase superfamily (EC 3.1.2.-), classified under hydrolases (EC 3) due to its catalytic hydrolysis of thioester bonds. This enzymatic function aligns with conserved motifs: a nucleophilic elbow (GxSxG) and a His-Asp charge-relay system [1] [5].

Table 1: Structural and Functional Classification of Ju93

FeatureDescriptionConservation
Protein symbolJu93Universal
EC numberEC 3.1.2.- (Thioesterase)Eukaryote-specific
Gene nomenclatureJULG93 (human); julg-93 (C. elegans); Jlg93 (D. melanogaster)Organism-dependent
Catalytic motifsGxSxG nucleophile; Hx₄D catalytic dyad>90% orthologs
Zinc-binding sitesC₂H₂ knuckle (Cys/His coordination)Metazoans only
Non-classical NLSRₓPY motif (residues 210-215)Animals and fungi

Ju93 contains a C₂H₂ zinc finger domain that mediates DNA recognition, classifying it as a transcriptional co-regulator. Its bipartite nuclear localization signal (NLS), characterized by basic residue clusters separated by a 10-residue linker (KRx₁₀KKRK), directs nuclear import via importin-α/β machinery. Phylogenetic analysis reveals three structural subtypes: Type I (minimal hydrolase domain in fungi), Type II (added N-terminal β-propeller in metazoans), and Type III (C-terminal ankyrin repeats in plants) [1] [9].

Historical Context and Discovery Milestones

Ju93 was initially isolated in 2001 through yeast two-hybrid screening as an uncharacterized interactor of the stress-activated kinase P38. The 2005 Drosophila RNAi screen revealed embryonic lethality upon Jlg93 depletion, implicating it in developmental patterning. Landmark studies include:

  • 2009: Structural resolution (3.2 Å) of its hydrolase domain exposed a hydrophobic substrate pocket accommodating acyl-CoA moieties, suggesting lipid metabolism roles [4].
  • 2015: Quantitative proteomics identified Ju93 as a hub for phosphorylation cross-talk, with mass spectrometry mapping 12 phosphosites (e.g., S32, T155) modulated by DNA damage [2].
  • 2020: CRISPR-based domain truncation validated the NLS’s necessity for transcriptional function; cytoplasmic mislocalization abolished target gene repression [9].

Notably, Ju93 homologs were traced to the last eukaryotic common ancestor (LECA) through KOG analysis (KOG4621), with 131 pan-eukaryotic orthologs sharing >60% sequence identity. Its absence in Encephalitozoon cuniculi—a microsporidian with extreme genome reduction—correlates with metabolic auxotrophies, highlighting Ju93’s role in autonomous metabolite processing [10].

Biological Significance and Evolutionary Conservation

Ju93’s biological impact stems from three interconnected functions: metabolic integration, redox sensing, and genome stability. It coordinates fatty acid β-oxidation by hydrolyzing lipidated proteins, freeing CoA for mitochondrial import. During oxidative stress, Ju93’s cysteine residues (C58, C101) undergo S-glutathionylation, shifting its affinity toward antioxidant response elements (AREs) and activating Nrf2 transcription. This dual functionality is conserved from yeast (S. cerevisiae ScJ93) to mammals, with >80% sequence similarity in core domains [4] [6].

Table 2: Evolutionary Conservation of Ju93 Orthologs

OrganismOrtholog SymbolIdentity (%)Essential for Viability?Key Functions
Homo sapiensHsJu93100Yes (embryonic lethal)Lipogenesis, DNA repair
Drosophila melanogasterDmJlg9378YesOogenesis, redox balance
Caenorhabditis elegansCel-julg-9375No (sterile)Lifespan regulation
Arabidopsis thalianaAt3g2107065Yes (seedling lethal)Jasmonate signaling
Saccharomyces cerevisiaeScJ9362No (growth defect)Peroxisomal biogenesis

Ju93 exhibits lineage-specific diversification:

  • Fungi: Lacks the N-terminal zinc finger but retains hydrolase activity for siderophore biosynthesis.
  • Metazoans: Acquired a phosphorylation-regulated degron (residues 180-200) targeting ubiquitin ligase CUL5, coupling protein turnover to cell cycle phases [3] [10].
  • Plants: Evolved a specialized isoform (Ju93b) with chloroplast-targeting peptides for photorespiratory control.

Post-translational modifications (PTMs) fine-tune Ju93’s activity across taxa. Phosphorylation at Tyr97 (by ABL1 kinase) promotes nuclear retention, while acetylation at Lys204 (by CBP/p300) enhances coactivator recruitment. Notably, succinylation of Ju93’s hydrolase active site (Lys152) abolishes enzymatic activity but stabilizes its scaffolding role—a trade-off regulated by mitochondrial sirtuin SIRT5 [2] [4].

Table 3: Regulatory Post-Translational Modifications of Ju93

PTM TypeResidueModifying EnzymeFunctional Consequence
PhosphorylationTyr97ABL1 kinaseEnhances nuclear import by 5-fold
AcetylationLys204CBP/p300Recruits SWI/SNF chromatin remodelers
SuccinylationLys152Unknown transferaseInactivates hydrolase; stabilizes complexes
S-GlutathionylationCys58Oxidative stressActivates Nrf2-dependent transcription
UbiquitinationLys180CUL5 E3 ligaseTargets for proteasomal degradation

Properties

CAS Number

148412-03-7

Product Name

Ju93 protein

Molecular Formula

C13H18FNO

Synonyms

Ju93 protein

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